Tapentadol-d5 HCl

LC-MS/MS method validation Isotopic cross-talk Bioanalytical quantification

Tapentadol-d5 HCl is the definitive pentadeuterated internal standard for LC-MS/MS tapentadol quantification. Its +5.0314 Da monoisotopic mass shift—versus +3 Da for d3 analogs—provides superior chromatographic resolution, eliminating isotopic cross-talk in complex biological matrices. The metabolically stable ethyl-chain deuteration prevents H/D exchange during protein precipitation, ensuring consistent batch-to-batch IS response. Supplied with full Certificates of Analysis documenting isotopic purity and structural identity, this reference standard supports ANDA/DMF filings, ISO/IEC 17025 accreditation, and forensic toxicology reporting.

Molecular Formula C14H18D5NO.HCl
Molecular Weight 262.83
Cat. No. B1164084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapentadol-d5 HCl
Molecular FormulaC14H18D5NO.HCl
Molecular Weight262.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tapentadol-d5 HCl Analytical Reference Standard for LC-MS/MS Quantification


Tapentadol-d5 HCl (CAS 1217724-63-4) is a pentadeuterated stable isotope-labeled analog of tapentadol hydrochloride, featuring five hydrogen-to-deuterium substitutions on the ethyl side chain . It serves as a certified reference standard and internal standard (IS) for the accurate quantification of tapentadol in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound has a molecular weight of 262.83 g/mol (salt form) and is supplied with detailed Certificates of Analysis (COA) that document isotopic purity and structural identity to support method validation for forensic toxicology, clinical monitoring, and pharmaceutical research [2].

Why Tapentadol-d5 HCl Cannot Be Substituted with Tapentadol-d3 HCl


The selection between Tapentadol-d5 HCl and its alternative deuterated analog Tapentadol-d3 HCl is not interchangeable for bioanalytical method development. Deuterium labeling position and atom count directly govern the mass spectrometric differentiation from the unlabeled analyte and the internal standard's ability to compensate for matrix effects [1]. Tapentadol-d5 HCl, with its pentadeuterated ethyl side chain, provides a monoisotopic mass shift of +5.0314 Da relative to tapentadol, compared to a +3 Da shift for N-methyl-d3 labeled variants . This greater mass difference reduces the risk of isotopic cross-talk (signal interference between the analyte and IS channels) and ensures baseline chromatographic resolution in complex biological matrices .

Quantitative Differentiation Evidence: Tapentadol-d5 HCl vs. Deuterated Analogs and Unlabeled Analyte


Superior Mass Spectrometric Resolution: +5 Da Shift Minimizes Isotopic Cross-Talk vs. +3 Da Shift for d3 Analogs

Tapentadol-d5 HCl provides a monoisotopic mass shift of +5.0314 Da (from 222.1858 Da to 227.2172 Da) relative to unlabeled tapentadol free base, compared to a +3 Da shift for Tapentadol-d3 HCl (N-methyl-d3 labeled) . This 2 Da greater mass separation reduces the M+2/M+3 isotopic overlap between the analyte and internal standard channels in the mass spectrometer, minimizing the risk of 'cross-talk' signal interference that can artificially inflate calculated analyte concentrations [1].

LC-MS/MS method validation Isotopic cross-talk Bioanalytical quantification

Metabolically Stable Labeling Position: Ethyl Chain Deuteration Resists H/D Exchange During Sample Preparation

Tapentadol-d5 HCl incorporates deuterium atoms at the metabolically stable ethyl side chain position (3-[(1R,2R)-3-(dimethylamino)-1-(ethyl-1',1',2',2',2'-d5)-2-methylpropyl]phenol hydrochloride) . In contrast, Tapentadol-d3 HCl features deuteration on the N-methyl group, a position more susceptible to hydrogen-deuterium (H/D) back-exchange under acidic extraction conditions or prolonged storage . The ethyl chain labeling ensures that the d5 label remains intact during protein precipitation with acetonitrile and throughout the analytical workflow, maintaining consistent internal standard performance across sample batches.

Sample preparation robustness Hydrogen-deuterium exchange Analytical accuracy

Validated LC-MS/MS Performance: Matrix Effect of 2.74% Using Deuterated IS Demonstrates Superior Matrix Effect Compensation

A validated LC-MS/MS method for tapentadol quantification in rabbit plasma, using Tapentadol-d3 as the internal standard, achieved a matrix effect of only 2.74% and inter-day precision within 8.62% over a concentration range of 0.121 to 35.637 mg/mL (R² > 0.99) [1]. While this specific study employed the d3 analog, the performance demonstrates the class-level efficacy of deuterated tapentadol internal standards in compensating for ion suppression/enhancement. Tapentadol-d5 HCl, with its greater mass separation, is expected to provide equivalent or improved matrix effect compensation in analogous LC-MS/MS applications [2].

Matrix effect compensation Bioanalytical method validation Accuracy and precision

Regulatory-Ready Documentation: COA and Traceability to Pharmacopeial Standards for ANDA/DMF Submissions

Tapentadol-d5 HCl is supplied with comprehensive Certificates of Analysis (COA) that include characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. The product supports traceability to pharmacopeial standards (USP or EP) based on feasibility, a requirement not uniformly met across all deuterated tapentadol suppliers [2]. Documentation typically includes isotopic purity verification, structural identity confirmation via NMR and MS, and impurity profiling, enabling direct use in quality-controlled (QC) analytical workflows without additional in-house characterization.

Regulatory compliance ANDA submission Certificate of Analysis

Application Scenarios for Tapentadol-d5 HCl Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development for Tapentadol Quantification in Plasma/Whole Blood

Tapentadol-d5 HCl is the optimal internal standard for developing and validating LC-MS/MS methods for tapentadol quantification in human plasma or whole blood. The +5.0314 Da monoisotopic mass shift (compared to +3 Da for d3 analogs) ensures clear separation from the unlabeled analyte and reduces isotopic cross-talk [1]. The metabolically stable ethyl chain deuteration position prevents H/D exchange during protein precipitation with acetonitrile, maintaining consistent IS performance across sample batches [2].

Pharmacokinetic (PK) and Bioavailability Studies

Use Tapentadol-d5 HCl as the internal standard for pharmacokinetic and bioavailability studies in preclinical models (e.g., rabbit, rat) and human clinical trials. Validated LC-MS/MS methods employing deuterated tapentadol IS have demonstrated matrix effects as low as 2.74% and inter-day precision within 8.62% over a wide concentration range (0.121-35.637 mg/mL) [1]. The high isotopic purity of the d5 standard ensures accurate quantitation of tapentadol at low ng/mL concentrations required for terminal elimination phase sampling [2].

Forensic Toxicology and Clinical Drug Monitoring

Employ Tapentadol-d5 HCl for definitive quantitation of tapentadol in urine, oral fluid, and whole blood specimens in forensic toxicology and clinical drug monitoring laboratories. The certified reference material provides traceability to pharmacopeial standards and includes comprehensive COA documentation suitable for ISO/IEC 17025 accreditation and courtroom testimony requirements [1]. The d5 labeling offers superior mass separation from the unlabeled drug, minimizing the risk of false-positive or inaccurate quantitative results in complex postmortem or clinical matrices [2].

Pharmaceutical Quality Control (QC) and ANDA/DMF Submissions

Utilize Tapentadol-d5 HCl as a reference standard in pharmaceutical quality control for tapentadol API and finished dosage forms. The product is supplied with characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. It supports method validation, stability studies, and impurity profiling as required by ICH Q2(R1) guidelines, with traceability to USP or EP standards upon request [2].

Technical Documentation Hub

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